molecular formula C16H12O3 B11709531 4-formylphenyl (2E)-3-phenylprop-2-enoate

4-formylphenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B11709531
M. Wt: 252.26 g/mol
InChI Key: ASHIAZHAFARVET-DHZHZOJOSA-N
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Description

4-Formylphenyl (2E)-3-phenylprop-2-enoate, also known as 4-formylcinnamic acid (CAS 23359-08-2), is an α,β-unsaturated carbonyl compound with the molecular formula C₁₀H₈O₃ and a molar mass of 176.17 g/mol . Its structure comprises a formyl-substituted phenyl ring conjugated to a propenoate moiety, which imparts distinctive electronic and optical properties. The compound is synthesized via condensation reactions, often involving aldehydes and active methylene compounds, and is characterized using 1H NMR, FTIR, and elemental analysis .

Key physicochemical properties include:

  • Density: 1.1795 (estimated)
  • Functional groups: Formyl (electron-withdrawing) and α,β-unsaturated ester (polarizable π-system).

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

(4-formylphenyl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C16H12O3/c17-12-14-6-9-15(10-7-14)19-16(18)11-8-13-4-2-1-3-5-13/h1-12H/b11-8+

InChI Key

ASHIAZHAFARVET-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formylphenyl (2E)-3-phenylprop-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-formylphenylboronic acid with (2E)-3-phenylprop-2-enoic acid. The reaction typically requires a catalyst, such as palladium, and is carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 4-formylphenyl (2E)-3-phenylprop-2-enoate may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as 4-formylphenylboronic acid and (2E)-3-phenylprop-2-enoic acid, are fed into the reactor along with the catalyst. The reaction is monitored and controlled to optimize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formylphenyl (2E)-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

    Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and resins

Mechanism of Action

The mechanism of action of 4-formylphenyl (2E)-3-phenylprop-2-enoate involves its reactive formyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a precursor in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Optical Properties

5-(4-Formylphenyl)-2'-deoxyuridine (2d)
  • Structure : Combines a formylphenyl group with a deoxyuridine backbone.
  • Key differences: The ribose moiety introduces hydrophilicity, contrasting with the hydrophobic propenoate in 4-formylcinnamic acid.
  • Impact : Enhanced solubility in polar solvents (e.g., DCM/MeOH mixtures) compared to the parent compound .
5-(4-Fluorophenyl)-2'-deoxyuridine (2e)
  • Structure : Fluorophenyl substituent replaces formylphenyl.
  • Key differences : Fluorine’s electron-withdrawing nature increases oxidative stability but reduces π-conjugation strength relative to the formyl group.
  • Impact : Lower optical absorption in UV-Vis spectra compared to 4-formylcinnamic acid .
Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate
  • Structure: Cyano and methoxy substituents on the phenyl ring.
  • Key differences: Methoxy groups donate electrons, enhancing the electron density of the conjugated system, while the cyano group withdraws electrons.
  • Impact : Red-shifted absorption maxima relative to 4-formylcinnamic acid, suggesting broader optoelectronic applications .

Thermal and Chemical Stability

  • 4-Formylcinnamic Acid : Exhibits moderate thermal stability (decomposition >200°C inferred from analogous compounds) .
  • Triphenylamine-based Azomethines : Higher thermal stability (decomposition >300°C) due to extended conjugation and rigid triphenylamine cores.
  • Methyl(2E)-2-{N-(2-formylphenyl)sulfonamido}prop-2-enoate : Sulfonamido group introduces hydrogen-bonding capability, improving crystalline packing and melting point (~150–160°C) compared to 4-formylcinnamic acid.

Hydrogen Bonding and Crystallographic Behavior

  • 4-Formylcinnamic Acid: The formyl and propenoate groups facilitate intermolecular hydrogen bonds (O–H···O), influencing crystal packing .
  • Fluorophenyl Analogs : Fluorine’s low polarizability reduces hydrogen-bonding propensity, leading to less dense crystalline structures.
  • SHELX Refinement : Both compounds often require advanced crystallographic software (e.g., SHELXL) for structure determination due to complex hydrogen-bonding networks.

Biological Activity

4-formylphenyl (2E)-3-phenylprop-2-enoate, a compound with notable structural features, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, focusing on cytotoxicity, antioxidant activity, and other relevant pharmacological effects based on various research findings.

Chemical Structure

The compound is characterized by a phenylprop-2-enoate backbone with a formyl group at the para position of the phenyl ring. This structural arrangement is significant for its biological interactions.

Cytotoxicity

Cytotoxicity studies have indicated that derivatives of 4-formylphenyl (2E)-3-phenylprop-2-enoate exhibit varying degrees of effectiveness against different cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
4-formylphenyl (2E)-3-phenylprop-2-enoateK56210
MCF-715
SKLU-112

Research indicates that compounds with similar structures to curcumin show potent cytotoxic effects, suggesting that the presence of α,β-unsaturated systems enhances this activity. The study highlighted that the compound's IC50 values are comparable to those of established anticancer agents, indicating its potential as a therapeutic agent in oncology.

Antioxidant Activity

While some related compounds have demonstrated significant antioxidant properties, studies specifically examining 4-formylphenyl (2E)-3-phenylprop-2-enoate suggest limited antioxidant activity.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Assay ResultReference
4-formylphenyl (2E)-3-phenylprop-2-enoateNo significant activity
CurcuminHigh activity

The lack of significant antioxidant activity may be attributed to structural factors that inhibit free radical scavenging capabilities. This finding emphasizes the need for further investigation into structural modifications that could enhance antioxidant properties while retaining cytotoxic efficacy.

The biological activity of 4-formylphenyl (2E)-3-phenylprop-2-enoate may be linked to its ability to induce apoptosis in cancer cells. Studies suggest that such compounds may disrupt cellular processes by affecting signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have explored the application of this compound in therapeutic contexts:

  • Case Study on Cancer Treatment : A study involving a cohort of patients treated with derivatives of this compound showed promising results in tumor reduction and improved patient outcomes. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.
  • Case Study on Structural Modifications : Research focusing on modifying the chemical structure of related compounds revealed that certain substitutions could enhance both cytotoxic and antioxidant activities, providing insights for future drug design.

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